molecular formula C6H14ClNO3 B1432024 Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride CAS No. 1798725-89-9

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride

Cat. No. B1432024
M. Wt: 183.63 g/mol
InChI Key: PETOBRRMCKDUKE-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride” is a chemical compound with the molecular formula C6H14ClNO3 . It is also known as "methyl valinate hydrochloride" . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride” is represented by the linear formula C6H14ClNO3 . The molecular weight of the compound is 167.64 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride” is an oil at room temperature . It has a molecular weight of 167.64 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 3-amino-2-hydroxy-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-6(2,7)4(8)5(9)10-3;/h4,8H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETOBRRMCKDUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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